N-cyclopropyl-3-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-cyclopropyl-3-[(phenylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-3-[(phenylsulfonyl)amino]benzamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
This compound acts as an inhibitor of the NLRP3 inflammasome . It binds to the NLRP3 inflammasome, preventing its activation and subsequent secretion of proinflammatory cytokines .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . Activation of the NLRP3 inflammasome is controlled by two steps: a priming step (signal 1) and an activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the secretion of IL-1β, a proinflammatory cytokine .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound results in a decrease in the production of proinflammatory cytokines . This can lead to a reduction in inflammation and potentially slow the progression of neurodegenerative diseases .
Future Directions
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-3-[(phenylsulfonyl)amino]benzamide has been found to interact with various enzymes, proteins, and other biomolecules These interactions are crucial in understanding the role of this compound in biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of significant interest. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is ongoing. Preliminary studies suggest that the effects of this compound may vary with different dosages, with potential threshold effects observed in these studies
Metabolic Pathways
This includes studies on the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopropylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(17-13-9-10-13)12-5-4-6-14(11-12)18-22(20,21)15-7-2-1-3-8-15/h1-8,11,13,18H,9-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIFUSWTPSZVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.